molecular formula C17H17N3O B10772064 [3H]ramosetron

[3H]ramosetron

Cat. No.: B10772064
M. Wt: 285.36 g/mol
InChI Key: NTHPAPBPFQJABD-WENCKANPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3H]ramosetron is a radiolabeled form of ramosetron, a potent and selective serotonin type 3 receptor antagonist. Ramosetron is primarily used to treat nausea and vomiting associated with chemotherapy and postoperative recovery. It is also effective in managing symptoms of irritable bowel syndrome with diarrhea .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ramosetron hydrochloride involves multiple steps, starting from tetrahydrobenzoimidazole. The process includes protecting the compound by cycloacylation, arylcarbonylation, and acid hydrolysis . The intermediate compounds are then subjected to hydrogenation, hydrolysis, amidation, aromatic nucleus phosphinylidyneization, and fractionation . The final product is obtained through recrystallization, yielding white crystals with a melting point of 240-245°C .

Industrial Production Methods

Industrial production of ramosetron hydrochloride follows a similar multi-step process but is optimized for higher yield and purity. The use of solvents and reagents is carefully controlled to ensure safety and efficiency. The process typically involves large-scale hydrogenation and hydrolysis reactions, followed by purification through recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ramosetron undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of ramosetron, which can be used for further pharmacological studies .

Scientific Research Applications

Chemistry

In chemistry, [3H]ramosetron is used as a radiolabeled tracer to study the binding affinity and kinetics of serotonin type 3 receptors. This helps in understanding the receptor’s role in various physiological processes .

Biology

In biological research, this compound is used to investigate the distribution and density of serotonin type 3 receptors in different tissues. This information is crucial for developing targeted therapies for conditions like irritable bowel syndrome and chemotherapy-induced nausea .

Medicine

In medicine, ramosetron is used to manage symptoms of irritable bowel syndrome with diarrhea and to prevent nausea and vomiting associated with chemotherapy and postoperative recovery. The radiolabeled form, this compound, is used in clinical studies to monitor the drug’s pharmacokinetics and biodistribution .

Industry

In the pharmaceutical industry, this compound is used in drug development and quality control processes. It helps in ensuring the consistency and efficacy of ramosetron-containing medications .

Mechanism of Action

Ramosetron exerts its effects by selectively antagonizing serotonin type 3 receptors. These receptors are located on the vagus nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone in the brain. By blocking these receptors, ramosetron prevents the binding of serotonin, thereby reducing nausea, vomiting, and diarrhea .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ramosetron

Ramosetron is unique due to its higher potency and longer duration of action compared to other serotonin type 3 receptor antagonists. It is particularly effective in treating irritable bowel syndrome with diarrhea, a condition for which other similar compounds are not typically used .

Properties

Molecular Formula

C17H17N3O

Molecular Weight

285.36 g/mol

IUPAC Name

[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]-[1-(tritritiomethyl)indol-3-yl]methanone

InChI

InChI=1S/C17H17N3O/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14/h2-5,9-11H,6-8H2,1H3,(H,18,19)/t11-/m1/s1/i1T3

InChI Key

NTHPAPBPFQJABD-WENCKANPSA-N

Isomeric SMILES

[3H]C([3H])([3H])N1C=C(C2=CC=CC=C21)C(=O)[C@@H]3CCC4=C(C3)NC=N4

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.